2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide is a compound that falls within the scope of research outlined in a patent for chemokine receptor modulators. [] Chemokine receptors are involved in various physiological and pathological processes, including inflammation and immune responses. Modulators of these receptors, like the compound , are of interest for their potential therapeutic applications in treating diseases related to these processes.
While the specific synthesis of 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide is not detailed in the provided papers, the patent [] describes a general synthetic route for similar 1,2-bis-sulfonamide derivatives. The synthesis likely involves multiple steps, including the formation of the imidazolidinone ring, coupling with the benzothiazole moiety, and subsequent modifications to introduce the desired substituents.
Based on the available information, the primary application of 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide is as a potential therapeutic agent. [] Specifically, it is classified as a potential modulator of chemokine receptors, which are implicated in various inflammatory and immune responses. As such, it may be investigated for its therapeutic potential in treating diseases like asthma or other inflammatory conditions. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: